Cas no 2580179-66-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-phenylfuran-2-carboxylic acid)

2580179-66-2 structure
상품 이름:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-phenylfuran-2-carboxylic acid
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-phenylfuran-2-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylfuran-2-carboxylic acid
- EN300-27724305
- 2580179-66-2
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-phenylfuran-2-carboxylic acid
-
- 인치: 1S/C26H19NO5/c28-25(29)24-22(14-23(32-24)16-8-2-1-3-9-16)27-26(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,27,30)(H,28,29)
- InChIKey: WFQWDMHVULIZBQ-UHFFFAOYSA-N
- 미소: O(C(NC1=C(C(=O)O)OC(C2C=CC=CC=2)=C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
계산된 속성
- 정밀분자량: 425.12632271g/mol
- 동위원소 질량: 425.12632271g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 32
- 회전 가능한 화학 키 수량: 6
- 복잡도: 655
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 88.8Ų
- 소수점 매개변수 계산 참조값(XlogP): 5.8
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-phenylfuran-2-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724305-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylfuran-2-carboxylic acid |
2580179-66-2 | 95.0% | 2.5g |
$3136.0 | 2025-03-20 | |
Enamine | EN300-27724305-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylfuran-2-carboxylic acid |
2580179-66-2 | 95.0% | 0.05g |
$1344.0 | 2025-03-20 | |
Enamine | EN300-27724305-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylfuran-2-carboxylic acid |
2580179-66-2 | 95.0% | 0.25g |
$1472.0 | 2025-03-20 | |
Enamine | EN300-27724305-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylfuran-2-carboxylic acid |
2580179-66-2 | 95.0% | 1.0g |
$1599.0 | 2025-03-20 | |
Enamine | EN300-27724305-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylfuran-2-carboxylic acid |
2580179-66-2 | 95.0% | 10.0g |
$6882.0 | 2025-03-20 | |
Enamine | EN300-27724305-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylfuran-2-carboxylic acid |
2580179-66-2 | 95.0% | 0.1g |
$1408.0 | 2025-03-20 | |
Enamine | EN300-27724305-5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylfuran-2-carboxylic acid |
2580179-66-2 | 5g |
$4641.0 | 2023-09-10 | ||
Enamine | EN300-27724305-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylfuran-2-carboxylic acid |
2580179-66-2 | 95.0% | 5.0g |
$4641.0 | 2025-03-20 | |
Enamine | EN300-27724305-10g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylfuran-2-carboxylic acid |
2580179-66-2 | 10g |
$6882.0 | 2023-09-10 | ||
Enamine | EN300-27724305-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylfuran-2-carboxylic acid |
2580179-66-2 | 95.0% | 0.5g |
$1536.0 | 2025-03-20 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-phenylfuran-2-carboxylic acid 관련 문헌
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
2580179-66-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-phenylfuran-2-carboxylic acid) 관련 제품
- 944477-93-4(7-Bromo-5-methoxyindole-3-carboxaldehyde)
- 90289-33-1(1-(4-aminobutyl)pyrrolidine-2,5-dione)
- 383131-67-7((7-Fluoro-2-methyl-1H-indol-3-yl)acetic Acid)
- 944900-26-9(2-(5-chloropyrimidin-2-yl)ethan-1-amine)
- 1806011-61-9(2-(Aminomethyl)-3-(difluoromethyl)-6-hydroxy-5-(trifluoromethoxy)pyridine)
- 2229550-08-5((1-methyl-1H-indol-6-yl)methanesulfonamide)
- 1803863-90-2(2-Chlorobenzo[d]oxazole-6-carboxamide)
- 21698-44-2(Shyobunone)
- 1209268-02-9(5-Chloro-1-methyl-1H-indazole)
- 2138005-91-9(4-(methoxycarbonyl)-1-(propan-2-yl)piperidine-4-carboxylic acid)
추천 공급업체
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
중국 공급자
시약

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량

Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약
